molecular formula C8H6ClF3O2S B1528749 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1261753-79-0

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1528749
CAS No.: 1261753-79-0
M. Wt: 258.65 g/mol
InChI Key: RPUAGOQMBBWRPE-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1261753-79-0) is a high-purity organic building block designed for advanced research and development . This compound features a reactive sulfonyl chloride group adjacent to a trifluoromethyl group, a combination known to significantly enhance electrophilicity and make the molecule a versatile intermediate in nucleophilic substitution reactions . Its primary research application is in the efficient synthesis of sulfonamide derivatives, which are critical scaffolds in medicinal chemistry for drug discovery projects . The presence of both the trifluoromethyl and sulfonyl groups is of significant interest in pharmaceutical research, as these motifs are known to profoundly impact biological activity, potentially enhancing properties such as metabolic stability, bioavailability, and binding affinity to therapeutic targets . The methyl substituent on the aromatic ring offers a unique site for further structural diversification and fine-tuning of steric and electronic properties. Researchers value this compound for exploring structure-activity relationships (SAR) in the development of new bioactive molecules, including those with potential antibacterial and anticancer properties . It is also a valuable precursor in materials science for the functionalization of polymers to alter surface characteristics . This product is strictly for research and further manufacturing purposes and is not intended for diagnostic or therapeutic applications. For laboratory use only. References: 1. Fluorochem. This compound. https://fluorochem.co.uk/product/F656049/ 2. The Versatility of Trifluoromethylbenzenesulfonyl Chloride in Modern Chemical Synthesis. https://www.nbinno.com/2025/article/photoresist-chemicals/the-versatility-of-trifluoromethylbenzenesulfonyl-chloride-in-modern-chemical-synthesis-dy 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives. https://www.nature.com/articles/s41598-023-44753-9

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c1-5-4-6(15(9,13)14)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUAGOQMBBWRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Nitration-Reduction-Diazotization-Sulfonation Route

A patented method for the preparation of 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride involves the following key steps, which can be analogously applied to the methyl-substituted derivative:

  • Nitration: The starting chlorobenzotrifluoride is nitrated at low temperatures (0–40 °C, preferably 30–40 °C) using a nitric acid/sulfuric acid mixture to obtain a nitro-substituted trifluoromethylbenzene intermediate.
  • Reduction: The nitro group is reduced to an amine using iron powder in a polar protic solvent mixture (ethanol/water) with ammonium chloride as a catalyst, typically at 60–70 °C.
  • Diazotization: The aniline intermediate is diazotized at low temperatures (-5 to 10 °C) in the presence of sodium nitrite and hydrochloric acid in a protonic solvent such as water or acetic acid.
  • Sulfonation: The diazonium salt intermediate reacts with sulfur dioxide gas and cuprous chloride to form the sulfonyl chloride functionality.
  • Purification: The crude sulfonyl chloride is purified by distillation and crystallization to yield the pure product.

This method improves yield and reduces environmental pollution compared to traditional direct chlorosulfonation methods, which often require large excesses of chlorosulfonic acid and produce significant waste.

Direct Chlorosulfonation of Trifluoromethyl-Substituted Aromatics

Another classical method involves the direct reaction of the trifluoromethyl-substituted aromatic compound with chlorosulfonic acid. However, this method often suffers from:

  • Low reaction yield.
  • Requirement of large excess of chlorosulfonic acid.
  • Difficulties in controlling regioselectivity.
  • Environmental and safety concerns due to corrosive reagents.

Thus, while possible, this method is less favored for high-purity or large-scale synthesis.

Experimental Data and Reaction Conditions

The following table summarizes key reaction parameters and yields from the nitration-reduction-diazotization-sulfonation method adapted from the patent literature for related trifluoromethylbenzene sulfonyl chlorides:

Step Reagents & Conditions Temperature (°C) Yield (%) Notes
Nitration Nitric acid/sulfuric acid mixture 0–40 (prefer 30–40) Not specified Low temperature to control regioselectivity
Reduction Fe powder, NH4Cl catalyst, ethanol/water solvent 60–70 ~54–55 Catalytic reduction of nitro to amine
Diazotization NaNO2, HCl, water/acetic acid solvent -5 to 10 Quantitative Formation of diazonium salt
Sulfonation SO2 gas, CuCl catalyst Ambient Not specified Conversion to sulfonyl chloride
Purification Distillation, crystallization Ambient Not specified To obtain pure sulfonyl chloride

Note: The yields reported (~54–55%) correspond to the reduction step for the amine intermediate and are indicative of the overall efficiency of the process.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages Typical Yield Range Environmental Impact
Multi-step nitration-reduction-diazotization-sulfonation Improved yield; better regioselectivity; reduced waste Multi-step, more complex; requires careful temperature control Moderate to good (50–70%) Lower due to less excess reagents and controlled steps
Direct chlorosulfonation with chlorosulfonic acid Simple, direct reaction Low yield; excess reagent needed; harsh conditions Low to moderate High, due to excess chlorosulfonic acid and waste
Sulfonic acid conversion with SOCl2 or PCl5 High purity product possible Requires expensive intermediates; hazardous reagents Moderate Moderate to high, depending on reagents

Notes on Adaptation for this compound

  • The presence of a methyl group at position 3 may influence regioselectivity during nitration and sulfonation steps; thus, reaction conditions must be optimized to avoid side reactions.
  • The multi-step method allows for selective functional group transformations and purification at each stage, making it suitable for substituted trifluoromethylbenzenes.
  • Catalysts such as iron powder and copper(I) chloride are critical for efficient reduction and sulfonation steps.
  • Careful temperature control during diazotization is essential to maintain diazonium salt stability and maximize sulfonyl chloride formation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the specific nucleophile used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl Chloride and Analogues

Compound Name Molecular Formula Substituents (Position) CAS Number Molecular Weight Key Applications
This compound C₈H₆ClF₃O₂S -CH₃ (3), -CF₃ (4) Not Provided ~258.64 (calc.) Pharmaceutical intermediates
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S -Cl (2), -CF₃ (4) 175205-54-6 279.06 Catalysis, agrochemicals
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S -Cl (3), -CF₃ (4) 132481-85-7 279.06 Medical intermediates
4-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₃S -OH (4), -CF₃ (3) 1245457-03-7 260.62 Specialty chemical synthesis
2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃BrClF₃O₂S -Br (2), -CF₃ (4) 54403-98-4 332.52 Polymer chemistry
3-Fluoro-4-methylbenzene-1-sulfonyl chloride C₇H₆ClFO₂S -F (3), -CH₃ (4) MFCD03094389 208.64 Organic synthesis
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S -CF₃ (2,4,6) 380.62 380.62 High-performance materials

Structural and Electronic Effects

  • Substituent Position and Reactivity :
    • The 3-methyl-4-trifluoromethyl substitution pattern creates steric hindrance near the sulfonyl chloride group, reducing reaction rates compared to 2-chloro-4-trifluoromethyl derivatives, where the electron-withdrawing -Cl group enhances electrophilicity .
    • Hydroxyl vs. Methyl : The hydroxyl group in 4-hydroxy-3-trifluoromethylbenzene-1-sulfonyl chloride introduces hydrogen-bonding capability, increasing solubility in polar solvents but reducing stability under acidic conditions compared to methyl-substituted analogues .

Physicochemical Properties

  • Boiling Points and Stability :
    • Trifluoromethanesulfonyl chloride () has a low boiling point (29–32°C), making it volatile and hazardous, whereas solid derivatives like 3-methyl-4-trifluoromethylbenzene-1-sulfonyl chloride are easier to handle .
    • Bromine-substituted analogues (e.g., 2-bromo-4-trifluoromethyl) exhibit higher molecular weights and melting points, impacting their use in solid-phase synthesis .

Biological Activity

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antibacterial and anticancer activities.

The structure of this compound can be represented as follows:

  • Molecular Formula : C8H6ClF3O2S
  • Molecular Weight : 256.65 g/mol

This compound features a sulfonyl chloride functional group, which is known for its high reactivity, particularly in nucleophilic substitution reactions. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Antibacterial Activity

Research has indicated that compounds containing sulfonyl and trifluoromethyl groups exhibit significant antibacterial properties. For instance, studies have shown that derivatives of similar structures have minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli8.0
This compoundS. aureus4.5

These findings suggest that the incorporation of the trifluoromethyl and sulfonyl moieties enhances the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values as low as:

Cell LineIC50 (µM)
A54912.5
HCT11615.0
MCF-710.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution : The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles in biological systems, potentially leading to the formation of sulfonamide derivatives.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as receptor tyrosine kinases.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that compounds with similar structural features exhibited potent antibacterial activity against resistant strains .
  • Anticancer Screening : In a preclinical trial involving multiple human cancer cell lines, compounds derived from the same scaffold as this compound were shown to significantly reduce tumor size in xenograft models .

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride, and what conditions are critical for high yield?

The synthesis typically involves chlorosulfonation of a substituted benzene precursor. For example, chlorosulfonic acid or sulfur trioxide with a chlorinating agent (e.g., thionyl chloride) is used under controlled temperature (0–30°C) and inert atmosphere to minimize side reactions. The methyl and trifluoromethyl groups on the benzene ring require precise regioselective substitution during synthesis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this sulfonyl chloride?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve signals from the trifluoromethyl and sulfonyl chloride groups. Infrared (IR) spectroscopy identifies the S=O stretching vibrations (~1360–1180 cm⁻¹). Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) ensures purity .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

The sulfonyl chloride group acts as a strong electrophile, reacting with nucleophiles like amines to form sulfonamides (e.g., in drug intermediates) or with alcohols to generate sulfonate esters. Reactions are typically conducted in anhydrous pyridine or dichloromethane at 0–25°C to suppress hydrolysis .

Q. How should researchers handle and store this compound to maintain stability?

Store in amber glass bottles under anhydrous conditions (e.g., molecular sieves) at –20°C to prevent hydrolysis. Use inert atmospheres (argon/nitrogen) during reactions. The compound is moisture-sensitive and may degrade exothermically upon exposure to water .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethyl group play in enhancing the electrophilicity of the sulfonyl chloride?

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the sulfur atom by polarizing the S–Cl bond, making it more susceptible to nucleophilic attack. This effect is corroborated by computational studies and kinetic data showing accelerated sulfonamide formation compared to non-fluorinated analogs .

Q. How do substituents on the benzene ring influence the reactivity and selectivity of sulfonamide formation?

Meta- and para-substituents (e.g., methyl, trifluoromethyl) sterically and electronically modulate reactivity. For instance, bulky substituents at the 3-position can hinder nucleophilic attack, while electron-withdrawing groups (e.g., CF₃) enhance electrophilicity. Systematic studies using analogs show yield variations from 15% to 98% depending on substituent placement .

Q. What strategies optimize reaction conditions for synthesizing sulfonamide derivatives with high enantiomeric purity?

Use chiral amines or asymmetric catalysis (e.g., Cinchona alkaloids) in aprotic solvents. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents . Evidence from proteomics studies shows that pyridine as a base and low temperatures (0–5°C) reduce racemization .

Q. What challenges arise in characterizing byproducts during sulfonyl chloride reactions, and how can they be resolved?

Hydrolysis byproducts (e.g., sulfonic acids) and dimerization products are common. LC-MS and high-resolution mass spectrometry (HRMS) identify low-concentration impurities. Column chromatography (silica/C18) or recrystallization in hexane/ethyl acetate mixtures isolates pure products .

Q. How is this compound applied in medicinal chemistry, particularly in targeting enzyme inhibitors?

It serves as a key intermediate in synthesizing sulfonamide-based inhibitors (e.g., ADAM-17, URAT1). The trifluoromethyl group enhances lipophilicity and metabolic stability, as demonstrated in ovarian cancer cell assays and gout treatment studies .

Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions involving this sulfonyl chloride?

Low yields often stem from moisture contamination or inadequate nucleophile activation . Pre-drying solvents (e.g., molecular sieves in DCM) and using excess nucleophile (1.2–1.5 equiv) improve results. Kinetic studies suggest slower reactions with sterically hindered amines, necessitating extended reaction times (12–24 hours) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride
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3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

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